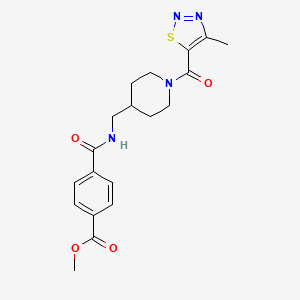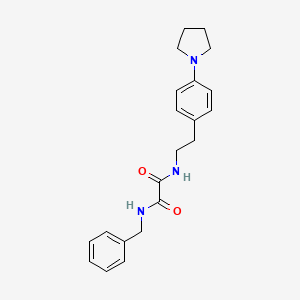
N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of this compound and similar compounds is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like this compound often involve the use of (hetero)aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Applications De Recherche Scientifique
Catalytic Applications
N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide derivatives have shown effectiveness as ligands in copper-catalyzed coupling reactions. Specifically, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was identified as an efficient ligand for the coupling of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes with significant diversity (Chen et al., 2023).
Synthesis of Derivatives
The compound 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, a derivative, was synthesized through a series of reactions starting from a related oxalamide compound. This synthesis pathway indicates the potential utility of this compound structures in the generation of complex heterocyclic compounds (Kuznetsov & Chapyshev, 2007).
Supramolecular Chemistry
This compound and its derivatives contribute significantly to the field of supramolecular chemistry. For instance, N,N'-bis(4-pyridylmethyl)oxalamide has been reported to form extended supramolecular networks through intermolecular hydrogen bonds, demonstrating the molecule's potential in constructing elaborate molecular assemblies (Lee, 2010). Similarly, bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate features a three-dimensional supramolecular architecture, highlighting the diverse structural possibilities afforded by oxalamide derivatives (Qin et al., 2010).
Orientations Futures
The future directions for research on N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization . This could lead to the development of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Mode of Action
The mode of action of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is currently unknown due to the lack of specific studies on this compound. , it might share some of their properties. Alkylaminophenols have been used frequently in cancer treatment and have high antioxidant properties .
Biochemical Pathways
. This suggests that this compound might also affect cell proliferation pathways.
Propriétés
IUPAC Name |
N'-benzyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(21(26)23-16-18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)24-14-4-5-15-24/h1-3,6-11H,4-5,12-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYFJUADGQLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

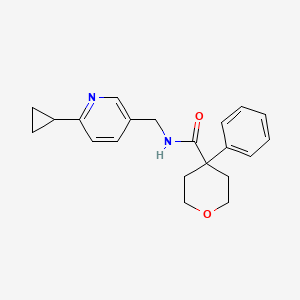
![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)
![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
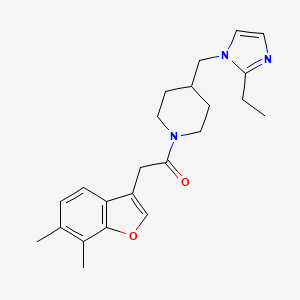
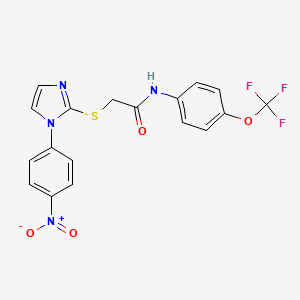
![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)
![5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2809893.png)
